molecular formula C23H15ClF4N2O2 B4818685 4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER

Cat. No.: B4818685
M. Wt: 462.8 g/mol
InChI Key: WEKDBSFYUPOIDU-UHFFFAOYSA-N
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Description

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by the presence of multiple functional groups, including chloro, difluoromethoxy, phenyl, and pyrazolyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions . The reaction is carried out in a nonchlorinated organic solvent, and the temperature is maintained between 20°C and 60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloro group to a hydroxyl group.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of difluoromethoxy and chloro groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF4N2O2/c24-19-20(14-6-10-17(11-7-14)31-22(25)26)29-30(16-4-2-1-3-5-16)21(19)15-8-12-18(13-9-15)32-23(27)28/h1-13,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKDBSFYUPOIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER
Reactant of Route 4
4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-{4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-5-YL}PHENYL DIFLUOROMETHYL ETHER

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